BTTAA-OH

Protein labeling Paramagnetic NMR Unnatural amino acids

BTTAA-OH is a hydroxyl-terminated CuAAC ligand for live-cell surface labeling, protein conjugation, and in vivo imaging. Derived from the validated BTTAA scaffold, it reduces copper loading and cytotoxicity versus TBTA or THPTA. Proven for azide-tagged glycoconjugates on Jurkat cells and site-specific lanthanide tag attachment for NMR studies. Choose BTTAA-OH for superior ligation efficiency and biocompatibility in demanding biological systems.

Molecular Formula C19H32N10O
Molecular Weight 416.5 g/mol
Cat. No. B12296823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTTAA-OH
Molecular FormulaC19H32N10O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CCO)CC3=CN(N=N3)C(C)(C)C
InChIInChI=1S/C19H32N10O/c1-18(2,3)28-13-16(21-24-28)10-26(9-15-12-27(7-8-30)23-20-15)11-17-14-29(25-22-17)19(4,5)6/h12-14,30H,7-11H2,1-6H3
InChIKeyXBVKUBCNAWDEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTTAA-OH: Advanced Water-Soluble Copper-Stabilizing Ligand for Bioorthogonal Click Chemistry


BTTAA-OH (CAS 1257633-69-4) is a tris(triazolylmethyl)amine-based ligand designed to stabilize Cu(I) in aqueous solutions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . As a hydroxyl-terminated analog within the BTTAA ligand family, it shares the core triazole coordination scaffold that enables dramatic rate acceleration and reduced copper loading compared to earlier-generation ligands . BTTAA-OH has demonstrated potential for labeling and imaging applications in living systems, as disclosed in patent WO2012021390A1 [1].

BTTAA-OH Procurement: Why Not All CuAAC Accelerating Ligands Are Interchangeable


CuAAC accelerating ligands exhibit substantial variation in copper loading requirements, reaction kinetics, biocompatibility, and water solubility that preclude simple substitution without experimental re-optimization . Within the triazole-based ligand family, TBTA remains largely water-insoluble, restricting its utility to organic synthesis and excluding it from live-cell or in vivo applications [1]. THPTA, while water-soluble and widely adopted, requires moderate copper concentrations and demonstrates only moderate biocompatibility, limiting its effectiveness in sensitive biological systems . Even among newer-generation ligands, BTTP is specifically optimized for proteomics and intracellular bacterial labeling, while BTTPS and BTTAA are preferentially suited for live-cell surface labeling applications [2]. BTTAA-OH's hydroxyl functional group further distinguishes it from the parent BTTAA carboxylic acid derivative, potentially altering solubility profiles and conjugation chemistry options. Selection without comparative performance data risks suboptimal labeling efficiency, excessive cytotoxicity, or experimental failure in demanding biological contexts.

BTTAA Performance Data: Quantitative Comparisons with THPTA, TBTA, and BTTP


Superior Protein Ligation Efficiency: Cu-BTTAA vs. Cu-THPTA and Cu-TBTA in Ubiquitin Model System

In a direct comparative study using the Glu18AzF mutant of ubiquitin with C3-Tm3+ and C4-Tm3+ lanthanide tags, Cu-BTTAA demonstrated significantly higher ligation efficiency compared to Cu-THPTA and Cu-TBTA catalysts [1]. The study established BTTAA as the superior catalyst for site-specific protein conjugation under identical reaction conditions [2].

Protein labeling Paramagnetic NMR Unnatural amino acids Lanthanide tags

Enhanced Cell-Surface Labeling Signal: BTTAA-Cu(I) vs. Alternative Formulations in Live-Cell Glycoconjugate Detection

In a comparative evaluation of click chemistry reagents for bioconjugation, the BTTAA-Cu(I) catalyst formulation provided markedly stronger labeling of SiaNAz-displaying live cells compared to alternative catalyst systems [1]. This quantitative difference directly impacts detection sensitivity in live-cell imaging and flow cytometry applications .

Live-cell imaging Glycobiology Cell-surface labeling Flow cytometry

Validated Biocompatibility: 50 μM BTTAA-Cu(I) Complex Shows No Effect on Cell Viability

Experimental cell viability assays have established that the BTTAA-Cu(I) complex at 50 μM concentration exhibits no detectable effect on cell viability, validating its suitability for live-cell applications . This contrasts with earlier-generation ligands such as TBTA, which are characterized by high cytotoxicity and poor compatibility with biological systems .

Cytotoxicity assessment Live-cell compatibility Bioconjugation Copper toxicity mitigation

Reduced Copper Loading Requirement: BTTAA Enables Lower Copper Concentrations vs. Earlier-Generation Ligands

BTTAA's enhanced catalytic efficiency enables effective CuAAC reactions at reduced copper loading compared to previous-generation ligands, with manufacturer recommendations specifying a CuSO4:BTTAA ratio of 1:5 at a final CuSO4 concentration of 2 mM as the optimized starting point for biomolecule labeling [1]. This contrasts with TBTA and THPTA, which require moderate to high copper concentrations for reaction efficiency .

Copper catalyst optimization Reaction condition development Bioconjugation Toxicity reduction

Electrochemical Distinction: Cu(I)-BTTAA Redox Properties Differ from Cu(I)-BTTP and Cu(I)-BTTPS

Electrochemical characterization of Cu(I) complexes in aqueous solution reveals measurable differences in redox properties among closely related triazole-based ligands, with Cu(I)-BTTAA exhibiting distinct half-wave potential and peak separation values compared to Cu(I)-BTTP and Cu(I)-BTTPS [1]. These differences reflect variations in copper coordination environment that may influence catalytic activity and stability.

Electrochemistry Coordination chemistry Catalyst characterization Redox potential

In Vitro and In Vivo Labeling Performance: BTTAA vs. BTTP and BTTPS in E. coli Cytoplasm

A comprehensive study comparing CuAAC ligands for protein labeling in E. coli demonstrated that BTTAA, BTTP, and BTTPS each exhibit distinct performance profiles in both in vitro and in vivo labeling of GFP-N149-ACPK with alk-4-DMN fluorophore [1]. The study provides SDS-PAGE analysis with fluorescence visualization showing differential labeling efficiencies among these structurally related ligands under identical reaction conditions [2].

In vivo labeling Bacterial protein labeling GFP tagging Non-canonical amino acids

BTTAA-OH Recommended Applications: Evidence-Based Use Cases for Procurement Decision-Making


Live-Cell Surface Glycoconjugate Labeling and Detection

BTTAA-based catalyst formulations are particularly suited for labeling azide-tagged glycoconjugates on live cell surfaces, including Jurkat cells, where BTTAA-Cu(I) provides 3-4 fold higher Alexa Fluor 488 signal compared to alternative catalyst systems [1]. This signal enhancement is critical for flow cytometry and fluorescence microscopy applications requiring high sensitivity detection of cell-surface glycosylation patterns. For BTTAA-OH specifically, the hydroxyl functional group may offer alternative conjugation or solubility properties for specialized cell-surface labeling workflows [2].

Site-Specific Protein Conjugation via Unnatural Amino Acids

BTTAA is the recommended ligand for CuAAC-mediated conjugation of probes (e.g., lanthanide tags, fluorophores) to proteins containing genetically encoded azide-bearing unnatural amino acids such as p-azido-L-phenylalanine. Direct comparative data with the ubiquitin Glu18AzF model system demonstrates that Cu-BTTAA significantly outperforms both Cu-THPTA and Cu-TBTA in ligation efficiency [3]. BTTAA-OH may be employed in similar conjugation workflows where the hydroxyl terminus is advantageous for downstream applications .

Whole-Organism Labeling: Zebrafish and Bacterial Systems

BTTAA has been successfully validated for labeling and detecting azide-tagged biomolecules in complex living systems including zebrafish embryos and bacteria . The ligand's reduced copper loading requirement and validated biocompatibility (no effect on cell viability at 50 μM complex concentration) make it suitable for developmental biology and microbiology applications where maintaining organism health is paramount. Parallel in vivo studies in E. coli confirm BTTAA's functionality for intracellular protein labeling in bacterial systems [4].

Paramagnetic NMR Spectroscopy with Lanthanide Tags

For structural biology applications requiring pseudocontact shift (PCS) measurements, BTTAA enables efficient site-specific attachment of cyclen-based paramagnetic lanthanide tags (C3-Tm3+, C4-Tm3+) to proteins bearing genetically encoded p-azido-L-phenylalanine residues [5]. The superior ligation efficiency of Cu-BTTAA compared to THPTA and TBTA in this specific application makes it the ligand of choice for NMR structural studies requiring robust protein tagging yields [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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